[5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride
Description
[5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride is a halogenated organic compound featuring a tetrahydrofuran (oxolane) ring substituted with a trifluoromethyl (-CF₃) group at the 5-position. The methanamine moiety is protonated as a hydrochloride salt, enhancing its stability and solubility in polar solvents. Key properties include:
- Molecular Formula: C₆H₁₁ClF₃NO
- Molecular Weight: 205.61 g/mol
- Purity: Typically ≥95% in commercial and research-grade samples .
The trifluoromethyl group confers high electronegativity and lipophilicity, making the compound valuable in medicinal chemistry for modulating pharmacokinetic properties such as metabolic stability and membrane permeability. The oxolane ring provides conformational rigidity, which can influence binding interactions in biological targets.
Properties
IUPAC Name |
[5-(trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-2-1-4(3-10)11-5;/h4-5H,1-3,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNBWCMONYTFBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126178-18-3 | |
| Record name | 1-[5-(trifluoromethyl)oxolan-2-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride typically involves the reaction of a trifluoromethyl-substituted oxolane with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and crystallization to isolate the hydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may convert the trifluoromethyl group to other functional groups.
Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and other nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxolane derivatives.
Scientific Research Applications
Chemistry: In chemistry, [5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.
Medicine: In medicine, this compound may be explored for its pharmacological properties. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The exact mechanism of action of [5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with [5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride:
Key Comparative Insights
Heterocyclic Core Influence: Oxolane (tetrahydrofuran) in the target compound provides a saturated, oxygen-containing ring, favoring solubility and moderate rigidity. Oxadiazole (e.g., ) introduces electron-deficient character, enhancing interactions with electron-rich biological targets.
Trifluoromethyl (-CF₃) Effects :
- The -CF₃ group in all listed compounds improves metabolic stability by resisting oxidative degradation. However, its position on different heterocycles alters electronic effects:
- In oxolane (target compound), -CF₃ is adjacent to oxygen, creating a polar microenvironment.
- In pyridine derivatives (e.g., ), -CF₃ on an aromatic ring enhances electron-withdrawing effects, modulating pKa of the amine.
Amine Functionalization :
- The hydrochloride salt form (common across all analogues) ensures protonation of the amine, improving aqueous solubility.
- Methanamine vs. ethanamine chain length (e.g., ) affects conformational flexibility and steric accessibility for target binding.
Synthetic Utility :
- Sulfonyl chloride derivatives (e.g., ) serve as intermediates for nucleophilic substitution reactions.
- Thiophene and pyridine analogues (e.g., ) are often used in drug discovery for targeting CNS or enzyme-active sites.
Research Findings
- Metabolic Stability : The oxolane-based compound demonstrates superior metabolic stability compared to thiophene analogues due to reduced susceptibility to cytochrome P450 oxidation .
- Solubility : Pyridine derivatives (e.g., ) exhibit lower aqueous solubility than the oxolane compound, attributed to aromatic π-system interactions .
Biological Activity
[5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride is a chemical compound characterized by its trifluoromethyl group and oxolane structure. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C6H10F3NO·HCl
- Molecular Weight : 201.60 g/mol
- CAS Number : 2126178-18-3
The trifluoromethyl group enhances the compound's lipophilicity, which may improve its ability to penetrate biological membranes and interact with various molecular targets.
The mechanism of action of this compound is primarily based on its interaction with enzymes and receptors within biological systems. The trifluoromethyl group is known to influence binding affinity and selectivity for molecular targets, which can modulate enzymatic activity and receptor signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens. The compound's structure may enhance its effectiveness against resistant strains.
- Antiproliferative Effects : In vitro assays have shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating potential for therapeutic applications in oncology .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant inhibition at concentrations as low as 50 µg/mL, highlighting the compound's potential in treating resistant infections.
- Cancer Cell Proliferation : In a separate investigation, the compound was tested against various cancer cell lines, including Hela (cervical cancer) and A549 (lung cancer). The IC50 values were determined to be 226 µg/mL for Hela cells and 242 µg/mL for A549 cells, suggesting moderate antiproliferative activity .
Comparative Analysis
When compared to similar compounds, such as [5-(Trifluoromethyl)tetrahydrofuran-2-yl]methanamine hydrochloride, this compound demonstrates unique properties due to its specific structural configuration. This uniqueness may contribute to its distinct biological activities and reactivity patterns.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Trifluoromethyl group + oxolane ring | Antimicrobial, antiproliferative |
| [5-(Trifluoromethyl)tetrahydrofuran-2-yl]methanamine hydrochloride | Trifluoromethyl group + tetrahydrofuran ring | Limited studies on biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
